Sodium 5-hydroxydecanoate

CAS No.: 71186-53-3

Cat. No.: VC1956244

Molecular Formula: C10H19NaO3

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71186-53-3 |

|---|---|

| Molecular Formula | C10H19NaO3 |

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | sodium;5-hydroxydecanoate |

| Standard InChI | InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | YNAGNECWEKMWRM-UHFFFAOYSA-M |

| SMILES | CCCCCC(CCCC(=O)[O-])O.[Na+] |

| Canonical SMILES | CCCCCC(CCCC(=O)[O-])O.[Na+] |

Introduction

Chemical Structure and Properties

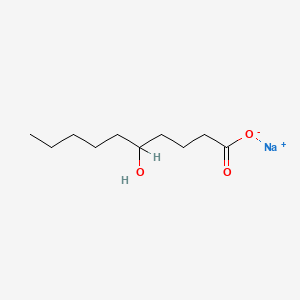

Sodium 5-hydroxydecanoate is characterized by the molecular formula C10H19NaO3 and a molar mass of 210.25 g/mol. This compound consists of a sodium salt of 5-hydroxydecanoic acid, with a hydroxyl group positioned at the fifth carbon of the decanoate chain.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H19NaO3 |

| Molar Mass | 210.25 g/mol |

| CAS Number | 71186-53-3 |

| Appearance | White solid |

| Boiling Point | 320.8°C at 760 mmHg |

| Flash Point | 162°C |

| Solubility | Soluble in water |

| Vapor Pressure | 2.52E-05 mmHg at 25°C |

| Storage Condition | Desiccated |

Structural Identifiers

The chemical structure of sodium 5-hydroxydecanoate can be precisely described using standardized chemical notations:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |

| InChIKey | YNAGNECWEKMWRM-UHFFFAOYSA-M |

| SMILES | CCCCCC(CCCC(=O)[O-])O.[Na+] |

The structure features a carboxylate group at one end of the carbon chain, with a hydroxyl group at the C5 position, and the sodium ion forming the salt .

Biological Activity and Mechanism of Action

Sodium 5-hydroxydecanoate exhibits specific biological activities that make it particularly valuable for research applications.

KATP Channel Blockade

Sodium 5-hydroxydecanoate is primarily known as a selective ATP-sensitive potassium (KATP) channel blocker with an IC50 of approximately 30 μM. This selective blocking capability is central to its utility in experimental research .

Mitochondrial Interactions

The compound serves as a substrate for mitochondrial outer membrane acyl-CoA synthetase. This interaction is significant for understanding its effects on mitochondrial function and cellular metabolism. Research indicates that 5-HD may be rapidly converted to 5-HD-CoA by mitochondrial fatty acyl CoA synthetase and can act as either a weak substrate or inhibitor of respiration depending on experimental conditions .

Antioxidant Properties

Research Applications and Findings

Sodium 5-hydroxydecanoate has been extensively studied across various research domains, with particular emphasis on cardiovascular and cellular research.

Cardiovascular Research

In cardiovascular research, 5-HD has been crucial for investigating the role of KATP channels in ischemic preconditioning and cardioprotection:

-

Studies have demonstrated that 5-HD treatment (200 mg/kg, p.o., or 3-100 mg/kg, p.o. for one week) suppressed the incidence of ventricular fibrillation induced by coronary ligation in rats .

-

At doses of 3 or 10 mg/kg (i.v.), it elevated the ischemically decreased ventricular fibrillation threshold in coronary ligated dogs .

-

In isolated rat hearts, 5-HD (10^-5 to 10^-3 M) suppressed potassium release from ischemic myocardium .

-

At a concentration of 10^-4 M, it decreased the open state probability of ATP-regulated potassium channels in isolated myocardial cells of guinea pigs .

Pulmonary Research

Significant research has focused on the effects of 5-HD on pulmonary vascular smooth muscle cells:

-

5-HD has been shown to inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells (HPASMC) by blocking mitochondrial KATP channels .

-

It can reverse hypoxia-induced decline in TUNEL staining in HPASMC, suggesting effects on cellular apoptosis mechanisms .

-

The compound significantly attenuates hypoxia-increased expression of PCNA (Proliferating Cell Nuclear Antigen) .

Interaction with Other Compounds

Sodium 5-hydroxydecanoate has been studied for its interactions with various pharmacological agents:

-

It abolishes the beneficial effects of penehyclidine hydrochloride (PHC) preconditioning in anoxia/reoxygenation-induced injury in H9c2 cells .

-

5-HD blocks the inhibitory effect of PHC on calcium overload and reactive oxygen species (ROS) production .

-

The compound promotes the release of cytochrome C from mitochondria into cytoplasm in certain experimental models .

-

It attenuates the anti-apoptotic effects of PHC by reversing its effects on the expression levels of Bax, cleaved caspase-3, and Bcl-2 .

Pharmacological Effects in Experimental Models

Tissue-Specific Effects

Sodium 5-hydroxydecanoate exhibits differential effects across various tissue types:

| Tissue/Cell Type | Concentration | Effect |

|---|---|---|

| Rat Heart | 10^-5 to 10^-3 M | Suppression of K+ release from ischemic myocardium |

| Guinea Pig Myocardial Cells | 10^-4 M | Decreased open state probability of ATP-regulated K+ channels |

| Human Pulmonary Artery Smooth Muscle Cells | Not specified | Inhibition of hypoxia-induced proliferation |

| Rat Aorta (phenylephrine-contracted) | 10-1,000 μM | No effect on cromakalim-induced relaxation (unlike glibenclamide) |

| Guinea Pig Papillary Muscle | Not specified | No effect on cardiac action potential duration (unlike glibenclamide) |

Neuronal Effects

In neuronal systems, 5-HD has been shown to diminish PKG-activated potassium-sensitive ATP channel currents, suggesting a role in neuronal ion channel regulation .

Comparative Analysis with Other KATP Channel Modulators

Sodium 5-hydroxydecanoate shows distinct pharmacological properties when compared to other KATP channel modulators:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume